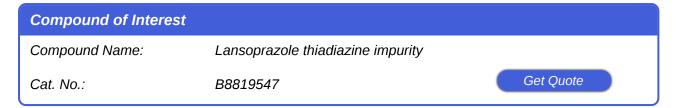


# Application Note & Protocol: Quantification of Lansoprazole Thiadiazine Impurity by LC-MS/MS

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantification of **Lansoprazole thiadiazine impurity** in bulk drug substances or pharmaceutical formulations using a sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

### Introduction

Lansoprazole is a proton pump inhibitor widely used to treat acid-related gastrointestinal disorders.[1] During its synthesis, formulation, or storage, various process-related and degradation impurities can arise. One such potential impurity is the Lansoprazole thiadiazine derivative, which needs to be monitored and controlled to ensure the safety and efficacy of the final drug product. This application note describes a robust LC-MS/MS method for the selective and sensitive quantification of this specific impurity.

The **Lansoprazole thiadiazine impurity**, chemically named 7-(3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)-7H-benzo[2][3]imidazo[2,1-b]benzo[2][3]imidazo[2,1-d][3][4] [5]thiadiazine, has a molecular weight of 467.47 g/mol .[6][7] This method utilizes the high selectivity and sensitivity of tandem mass spectrometry to accurately quantify this impurity, even at low levels.

# Experimental Protocol Materials and Reagents



- Lansoprazole reference standard
- Lansoprazole thiadiazine impurity reference standard
- Acetonitrile (HPLC or LC-MS grade)
- Methanol (HPLC or LC-MS grade)
- Ammonium acetate (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water (Milli-Q® or equivalent)

#### Instrumentation

- A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

## **Preparation of Solutions**

- Mobile Phase A: 5 mM Ammonium Acetate in water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Diluent: Acetonitrile/Water (50:50, v/v).
- Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve Lansoprazole and the thiadiazine impurity reference standards in methanol to obtain individual stock solutions.
- Working Standard Solutions and Calibration Curve: Prepare a series of calibration standards by serially diluting the thiadiazine impurity stock solution with the diluent to achieve concentrations ranging from the limit of quantification (LOQ) to approximately 150% of the expected specification level. A typical range might be 0.05 to 2.0 µg/mL. A working solution of Lansoprazole (e.g., 40 µg/mL) should also be prepared.[2]



 Sample Preparation: Accurately weigh a portion of the Lansoprazole bulk drug or powdered formulation, and dissolve it in the diluent to achieve a target concentration of Lansoprazole (e.g., 400 μg/mL).[2] This solution may need to be further diluted to fit within the calibration range of the impurity assay.

### LC-MS/MS Method

#### **Chromatographic Conditions:**

Parameter	Condition		
Column	C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)		
Mobile Phase	A: 5 mM Ammonium Acetate in water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid		
Gradient Elution	Start with 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.		
Flow Rate	0.4 mL/min		
Column Temperature	40 °C		
Injection Volume	5 μL		

#### Mass Spectrometric Conditions:

Parameter	Condition		
Ionization Mode	Electrospray Ionization (ESI), Positive		
Scan Type	Multiple Reaction Monitoring (MRM)		
Capillary Voltage	4000 V		
Source Temperature	325 °C		
Desolvation Gas Flow	800 L/hr		
Collision Gas	Argon		



## **Data Presentation**

The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of Lansoprazole and its thiadiazine impurity.

Compound	Precursor lon (Q1) [M+H]+ (m/z)	Product Ion (Q2) (m/z)	Dwell Time (ms)	Collision Energy (eV)
Lansoprazole	370.1	252.1	100	25
Lansoprazole Thiadiazine Impurity	468.1	To be determined	100	To be determined

Note: The specific product ion and optimal collision energy for the thiadiazine impurity need to be determined by infusing a standard solution of the impurity into the mass spectrometer and performing a product ion scan. A potential significant fragment would likely arise from the cleavage of the bond linking the benzimidazole and pyridine moieties.

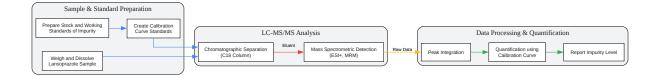
## **Method Validation**

The analytical method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

## **Experimental Workflow Diagram**

The following diagram illustrates the overall workflow for the quantification of the **Lansoprazole thiadiazine impurity**.





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Caption: Workflow for LC-MS/MS quantification of Lansoprazole thiadiazine impurity.

#### Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of **Lansoprazole thiadiazine impurity** using LC-MS/MS. The method is designed to be sensitive, specific, and suitable for routine quality control analysis in the pharmaceutical industry. Adherence to this protocol will enable accurate monitoring of this impurity, contributing to the overall quality and safety of Lansoprazole drug products.

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